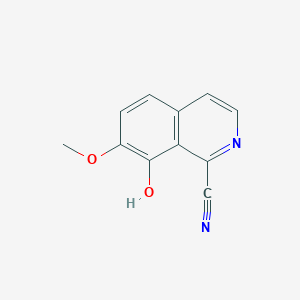
(2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one: is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of amino, hydroxy, and methoxy functional groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the stereospecific transformation of sugars such as D-gulonic acid γ-lactone and D-glucono-δ-lactone. These sugars undergo a series of selective transformations, including epoxidation and chiral amino-alcohol formation, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of flow microreactor systems, which offer greater efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and horseradish peroxidase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one is used as a chiral building block for the synthesis of complex molecules .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antibacterial and antioxidant activities .
Industry: Industrially, the compound is used in the production of pharmaceuticals and fine chemicals due to its high stereoselectivity and reactivity .
Mechanism of Action
The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as alpha-amylase through competitive inhibition, where it binds to the enzyme’s active site, preventing substrate binding . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid
- (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
- (2R,3R)-3-Amino-2-hydroxybutanoic acid
Uniqueness: Compared to these similar compounds, (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one stands out due to its unique methoxy group, which imparts distinct chemical and biological properties. This methoxy group enhances its reactivity and potential for forming hydrogen bonds, making it a more versatile compound in various applications .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO3/c1-14-5-2-3-6-7(4-5)8(11)10(13)9(6)12/h2-4,8,10,13H,11H2,1H3/t8-,10-/m1/s1 |
InChI Key |
TXEJUOKOHQZBPA-PSASIEDQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)[C@@H]([C@@H]2N)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C2N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)










![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)


